molecular formula C23H31N3O5S2 B2387675 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-89-6

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2387675
CAS No.: 449766-89-6
M. Wt: 493.64
InChI Key: PIOFVWUIZLASHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H31N3O5S2 and its molecular weight is 493.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways : Research demonstrates the synthesis of related compounds through innovative synthetic routes, including phosphine-catalyzed [4 + 2] annulation processes to create highly functionalized tetrahydropyridines and other complex molecules, showcasing the potential for creating diverse and highly functionalized chemical entities for various applications (Zhu et al., 2003).

  • Crystal Structures : Detailed structural analysis, including X-ray crystallography, provides insights into the molecular geometry, bonding patterns, and potential interaction mechanisms of related compounds. Such studies are crucial for understanding the physical and chemical properties that could be leveraged in material science, catalysis, and molecular engineering (Liu et al., 2012).

Applications in Material Science and Catalysis

  • Supramolecular Aggregation : Investigations into the supramolecular aggregation of polysubstituted pyridines, through interactions such as C-H...O, C-H...F, and C-H...π, hint at the potential applications of these compounds in the development of new materials with specific electronic, optical, or mechanical properties (Suresh et al., 2007).

  • Metal-Organic Frameworks (MOFs) : Carboxylate-assisted ethylamide metal–organic frameworks research indicates the utility of similar compounds in constructing MOFs with unique properties such as porosity, luminescence, or thermostability. These materials could find applications in gas storage, sensing, catalysis, and as luminescent materials (Sun et al., 2012).

Biological Activity and Chemical Reactivity

  • Chemical Reactivity : Studies on the reactivity of related compounds with nucleophilic reagents, leading to the formation of various heterocyclic structures, emphasize the chemical versatility of these molecules. This reactivity could be exploited in the development of new synthetic pathways, pharmaceutical intermediates, or in the synthesis of organic electronic materials (Kostenko et al., 2007).

  • Biological Activity : While excluding direct drug use and side effects, research into the synthesis and biological activity of related compounds underscores the potential for discovering novel bioactive molecules. The exploration of antimicrobial, antifungal, or herbicidal activities of these compounds could lead to new agricultural chemicals or disinfectants (Wang et al., 2010).

Properties

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S2/c1-5-7-13-26(4)33(29,30)17-10-8-16(9-11-17)21(27)24-22-20(23(28)31-6-2)18-12-14-25(3)15-19(18)32-22/h8-11H,5-7,12-15H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFVWUIZLASHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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